4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate
Description
Chemical Structure and Properties The compound 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate (CAS: 328263-25-8) is a bifunctional ester with a molecular formula of C₃₀H₂₂O₄S and a molecular weight of 478.56 g/mol . Its structure features two (2Z)-3-phenylprop-2-enoyl (cinnamoyl) groups connected via a central sulfanylphenyl (-S-C₆H₄-) bridge. The Z-configuration of the double bonds in the cinnamoyl moieties introduces rigidity and conjugation, which may influence photophysical properties such as UV absorption.
Applications may include materials science (e.g., liquid crystals or polymers) due to extended π-conjugation, though pharmacological uses are less likely given the absence of bioactive functional groups like sulfonamides or nitriles found in related compounds .
Properties
IUPAC Name |
[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O4S/c31-29(21-11-23-7-3-1-4-8-23)33-25-13-17-27(18-14-25)35-28-19-15-26(16-20-28)34-30(32)22-12-24-9-5-2-6-10-24/h1-22H/b21-11-,22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZATAJDHJBETK-IINORCHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-phenylprop-2-enoic acid derivatives, followed by the introduction of sulfanyl and phenyl groups through nucleophilic substitution reactions. The final step often involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the enoyl groups, converting them to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alkanes.
Scientific Research Applications
4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in key functional groups:
Physicochemical Properties
In contrast, the carboxylic acid in and sulfonamide in improve polar interactions, enhancing solubility in protic solvents. The sulfide bridge in the target may undergo oxidation to sulfoxide/sulfone under harsh conditions, unlike the stable sulfonamide in .
The sulfide group in the target may instead engage in weaker S···π or van der Waals interactions . Hydrogen-bonding patterns in (carboxylic acid) and (sulfonamide) enable more robust supramolecular assemblies compared to the target’s ester-dominated structure .
Synthetic Complexity :
- The target’s synthesis likely requires selective esterification steps, whereas sulfonamide-containing analogs (e.g., ) involve nucleophilic substitution or coupling reactions .
Biological Activity
4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate, a compound with the molecular formula , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple phenyl groups and a sulfanyl linkage, which may contribute to its biological properties. The presence of the enoyl moiety suggests potential reactivity that could be exploited in biological systems.
Biological Activity Overview
Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines. The biological activity can be summarized as follows:
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Antiproliferative Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including:
- Breast Cancer : Tested on MCF-7 and MDA-MB-231 cell lines, it exhibited IC50 values ranging from 0.50 to 3.58 µM, indicating strong antiproliferative properties.
- Cervical Cancer : In vitro assays on HeLa and SiHa cells demonstrated similar potency.
- Ovarian Cancer : The A2780 cell line also responded favorably to treatment with this compound.
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Mechanism of Action : The proposed mechanisms through which the compound exerts its effects include:
- Inhibition of Cell Cycle Progression : Studies suggest that the compound may interfere with key regulatory proteins involved in cell cycle control.
- Induction of Apoptosis : Evidence indicates that treatment with this compound leads to increased apoptotic markers in treated cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the mechanism of action, contributing to oxidative stress and subsequent cell death.
Antiproliferative Activity Against Cancer Cell Lines
Case Studies
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Study on Breast Cancer Cells :
A study investigated the effects of the compound on MCF-7 cells, revealing that treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry indicated increased sub-G1 phase populations, suggesting apoptosis induction. -
Cervical Cancer Research :
In another study, HeLa cells treated with varying concentrations of the compound showed significant reductions in proliferation rates, with an accompanying increase in apoptotic markers such as cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
